5-Amino-2-(hydroxymethyl)benzoic acid

CAS No.:

Cat. No.: VC16690540

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO3 |

|---|---|

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 5-amino-2-(hydroxymethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12) |

| Standard InChI Key | VTSBPEQOYLJTLL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)O)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

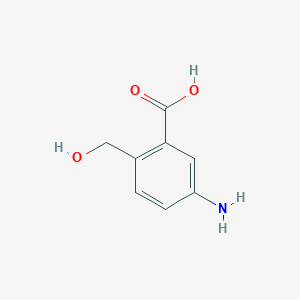

The compound’s IUPAC name, 5-amino-2-(hydroxymethyl)benzoic acid, reflects its substitution pattern: a carboxylic acid group at position 1, a hydroxymethyl group (-CHOH) at position 2, and an amino group (-NH) at position 5 (Figure 1) . The presence of polar functional groups enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, though quantitative solubility data remain unreported .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 854644-75-0 |

| Molecular Formula | |

| Molecular Weight | 167.16 g/mol |

| Predicted Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Spectroscopic Characterization

Though experimental spectral data for 5-amino-2-(hydroxymethyl)benzoic acid are scarce, analogous compounds provide insights. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives exhibit distinct -NMR signals for acetamido protons (~2.1 ppm) and aromatic protons (~6.8–7.5 ppm) . Similar shifts are anticipated for the amino and hydroxymethyl protons in this compound.

Synthetic Routes and Methodological Considerations

Classical Acylation Approaches

Acylation reactions represent a plausible pathway for synthesizing this compound. For example, 5-acetamido-2-hydroxy benzoic acid derivatives are synthesized via reactions between anhydrides or acyl chlorides and aminophenols . Adapting this method, 5-amino-2-(hydroxymethyl)benzoic acid could be obtained through selective protection and deprotection of functional groups.

Hypothetical Synthesis Pathway:

-

Nitration: Introduce a nitro group at position 5 of 2-(hydroxymethyl)benzoic acid.

-

Reduction: Reduce the nitro group to an amino group using catalytic hydrogenation.

-

Purification: Isolate the product via recrystallization or chromatography.

Catalytic Reduction Strategies

Research on 5,6-dihydro-4H-imidazo[1,5,4-d,e]quinoxaline-5-ones demonstrates the utility of palladium-catalyzed reductions for converting nitro groups to amines . Applying similar conditions (e.g., in formic acid) could facilitate the synthesis of 5-amino-2-(hydroxymethyl)benzoic acid from nitro precursors.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound could serve as a precursor for NSAID candidates. For instance, acetylation of the amino group might yield analogs with enhanced COX-2 selectivity .

Material Science Applications

The hydroxymethyl group’s reactivity makes it a candidate for polymer cross-linking or coordination chemistry. Benzoic acid derivatives are often employed in metal-organic frameworks (MOFs) due to their chelating properties .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Selective functionalization without protecting groups remains challenging.

-

Data Gaps: Experimental data on solubility, stability, and bioactivity are urgently needed.

Future studies should prioritize: -

In-vivo Toxicity Profiling: Assess metabolite safety and organ-specific effects.

-

Structure-Activity Relationships: Systematically modify substituents to optimize pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume